molecular formula C15H12ClN5OS B2984691 N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide CAS No. 692732-75-5

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B2984691
CAS No.: 692732-75-5
M. Wt: 345.81
InChI Key: MBEQVULYZQPWOE-UFWORHAWSA-N
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Description

The compound N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide is a carbohydrazide derivative featuring three heterocyclic systems: a pyrrole ring, a 2-chloro-1,3-thiazole moiety, and a pyridine group. Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving its 3D structure, ensuring accurate comparisons with analogs.

Properties

IUPAC Name

N-[(E)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-15-18-9-13(23-15)10-21-7-1-2-12(21)8-19-20-14(22)11-3-5-17-6-4-11/h1-9H,10H2,(H,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEQVULYZQPWOE-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC=NC=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Hydrazone Linkage: The final step involves the condensation of the pyrrole-thiazole intermediate with pyridine-4-carbohydrazide under reflux conditions in the presence of a suitable catalyst, such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides or herbicides.

    Materials Science: Its heterocyclic structure can be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit enzyme activity by binding to the catalytic site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: 5-(5-Methyl-2-thienyl)-N′-[(1E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide ()

This analog shares a pyridine-carbohydrazide backbone but differs in substituents and heterocyclic systems:

  • Core Heterocycles : Pyrazole replaces pyrrole, and thiophene replaces thiazole.
  • Substituents : A methyl group at the 5-position of thiophene vs. chlorine at the 2-position of thiazole in the target compound.
  • Electronic Effects : The chloro group in thiazole increases electron deficiency compared to the methyl-thiophene, altering solubility and reactivity.
Table 1: Structural and Hypothetical Physicochemical Comparison
Feature Target Compound Analog ()
Core Heterocycles Pyrrole, 2-chloro-1,3-thiazole, pyridine Pyrazole, 5-methylthiophene, pyridine
Substituents Chloro (thiazole) Methyl (thiophene)
Molecular Weight ~383.8 g/mol* ~368.4 g/mol*
Electron Effects Electron-deficient (Cl) Electron-rich (CH₃)
H-Bonding Potential Pyrrole NH (donor), pyridine N (acceptor) Pyrazole N (acceptor), thiophene S (weak acceptor)

*Calculated using atomic masses; experimental data unavailable in provided evidence.

Implications of Structural Differences

Thiazole’s lower solubility relative to thiophene may reduce bioavailability but increase membrane permeability.

Hydrogen Bonding: The pyrrole NH in the target compound can act as a hydrogen bond donor, whereas the pyrazole in the analog lacks this feature, limiting its donor capacity .

Planarity and Conjugation :

  • The hydrazone linker in both compounds promotes conjugation, but the thiazole’s aromaticity may enhance π-π stacking interactions in crystalline or biological environments.

Methodological Considerations for Structural Validation

Accurate comparisons rely on robust crystallographic

  • Refinement : SHELXL () is widely used for small-molecule refinement, ensuring precise atomic coordinates.
  • Validation : Tools like PLATON () detect structural disorders, validating comparisons .
  • Visualization : ORTEP-3 () and WinGX () aid in analyzing molecular geometry and packing .

Biological Activity

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide (CAS No. 692732-75-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C15H12ClN5OS
  • Molecular Weight : 345.81 g/mol

Structural Features

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the pyridine and hydrazide functionalities suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyridine rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives against different cancer cell lines. The results demonstrated that compounds similar to this compound displayed IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against A-431 and Jurkat cells, indicating potent activity .

Antimicrobial Activity

Compounds with thiazole rings are also known for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N'-[(1E)...Pseudomonas aeruginosa8 µg/mL

Enzyme Inhibition

The compound's structure indicates potential as an inhibitor of enzymes involved in cancer progression and inflammation. Preliminary docking studies suggest that it may inhibit monoamine oxidase (MAO) enzymes, which are implicated in various neurodegenerative diseases .

Apoptosis Induction

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in tumor cells through the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases .

Modulation of Signaling Pathways

Studies suggest that the compound may affect signaling pathways such as MAPK and PI3K/Akt, leading to altered cell proliferation and survival rates in cancer cells .

Q & A

Q. Methodological Answer :

  • IR Spectroscopy :
    • N–H stretch : 3250–3300 cm⁻¹ (hydrazide NH).
    • C=O stretch : 1650–1680 cm⁻¹ (carbohydrazide carbonyl).
    • C=N stretch : 1580–1620 cm⁻¹ (imine bond) .
  • ¹H NMR :
    • Pyridine protons: δ 8.5–8.7 ppm (aromatic).
    • Thiazole CH₂: δ 4.5–4.7 ppm (singlet).
    • Imine proton (CH=N): δ 8.2–8.4 ppm .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 375 for C₁₆H₁₃ClN₆OS) .

Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure, and what challenges arise due to complex substituents?

Q. Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals (0.2 × 0.2 × 0.1 mm). Expect challenges in data completeness due to low symmetry (monoclinic/triclinic systems) .
  • Refinement (SHELXL) :
    • Assign anisotropic displacement parameters for non-H atoms.
    • Model disorder in the thiazole-methyl group using PART instructions .
  • Visualization (ORTEP-3) : Highlight potential hydrogen bonds (N–H⋯O/N) between hydrazide and pyridine moieties .
    Challenges :
  • Twinning or pseudo-symmetry due to flexible pyrrole-thiazole linkage.
  • Overlapping electron density in the chloro-thiazole substituent .

Advanced: In silico molecular docking studies suggest potential biological targets; how should researchers design these studies to validate interactions?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with known hydrazide-binding pockets (e.g., acetylcholinesterase, COX-2) or receptors with thiazole affinity (e.g., GABAₐ) .
  • Docking Workflow :
    • Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*) .
    • Grid box size: 60 × 60 × 60 ų centered on the active site (AutoDock Vina).
    • Score interactions using binding energy (ΔG ≤ −7.0 kcal/mol) and hydrogen-bond analysis .
  • Validation : Compare docking poses with crystallographic data from analogous hydrazide complexes .

Advanced: How do researchers address contradictory data in biological activity assays, such as varying IC₅₀ values across studies?

Q. Methodological Answer :

  • Standardize Assay Conditions :
    • Use identical cell lines (e.g., HEK293 for receptor studies) and incubation times (24–48 hours).
    • Normalize data to positive controls (e.g., diazepam for anticonvulsant assays) .
  • Statistical Analysis :
    • Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3).
    • Report 95% confidence intervals for IC₅₀ values .
  • Troubleshooting : Check compound solubility (use DMSO ≤ 0.1%) and stability (HPLC purity post-assay) .

Basic: What are the common side reactions during synthesis, and how can they be minimized or detected?

Q. Methodological Answer :

  • Side Reactions :
    • Oligomerization : Due to excess aldehyde; suppress by slow addition of reagents.
    • Hydrolysis of imine : Avoid aqueous workup at high pH .
  • Detection :
    • LC-MS to identify by-products (e.g., m/z 210 for hydrolyzed pyrrole fragment).
    • ¹³C NMR to detect unreacted carbonyl groups (δ 190–200 ppm) .

Advanced: What strategies enhance bioactivity while maintaining solubility via hydrazide modification?

Q. Methodological Answer :

  • Functionalization :
    • Introduce polar groups (e.g., –SO₃H, –COOH) at the pyridine 3-position to improve aqueous solubility .
    • Replace chloro-thiazole with trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .
  • SAR Studies :
    • Compare logP values (ChemDraw) and MICs against S. aureus to balance hydrophobicity and efficacy .

Advanced: How does the 2-chloro-1,3-thiazol-5-yl group influence electronic properties and metal coordination?

Q. Methodological Answer :

  • Electronic Effects :
    • Chlorine’s electronegativity reduces electron density on the thiazole ring, enhancing electrophilicity at C-2 .
    • DFT calculations show a LUMO localization on the thiazole, favoring nucleophilic attack .
  • Coordination Chemistry :
    • Binds transition metals (Cu²⁺, Fe³⁺) via thiazole N and hydrazide O, forming octahedral complexes .
    • IR shifts (C=N stretch → 1600–1630 cm⁻¹) confirm metal-ligand interaction .

Basic: What in vitro assays are appropriate for preliminary biological evaluation?

Q. Methodological Answer :

  • Anticonvulsant : Maximal electroshock (MES) test in mice (dose: 30–100 mg/kg) .
  • Antimicrobial : Broth microdilution (MIC against E. coli and C. albicans) .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ ≤ 50 μM deemed nontoxic) .

Advanced: What computational methods predict stability and interaction mechanisms?

Q. Methodological Answer :

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311++G(d,p) to identify reactive sites (Mulliken charges on thiazole Cl: −0.25 e) .
    • Calculate HOMO-LUMO gap (ΔE ~4.5 eV) to assess redox stability .
  • Molecular Dynamics (MD) :
    • Simulate ligand-protein binding (50 ns, NPT ensemble) to analyze hydrogen bond persistence (e.g., with COX-2) .

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